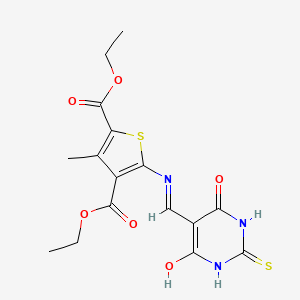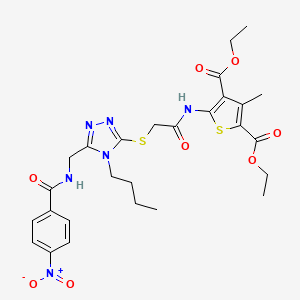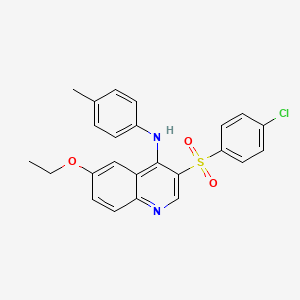![molecular formula C19H15N3O3S B2828902 (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 307327-07-7](/img/structure/B2828902.png)
(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a pyrrolidinone moiety with two carbonyl groups at the 2 and 5 positions . It also contains a 3-methylbenzo[d]thiazol-2(3H)-ylidene group, which is a type of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,5-dioxopyrrolidin-1-yl group would contribute to the polarity of the molecule, while the 3-methylbenzo[d]thiazol-2(3H)-ylidene group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 2,5-dioxopyrrolidin-1-yl and 3-methylbenzo[d]thiazol-2(3H)-ylidene groups. The carbonyl groups in the 2,5-dioxopyrrolidin-1-yl group could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 2,5-dioxopyrrolidin-1-yl group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds : Research by Abu‐Hashem et al. (2020) demonstrates the synthesis of novel heterocyclic compounds, including benzodifuranyl derivatives, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting the potential of such chemical structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity : The design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation against cancer cell lines by Ravinaik et al. (2021) reveals the anticancer potential of such compounds. These derivatives exhibited moderate to excellent anticancer activity, suggesting the role of thiazole and benzamide derivatives in developing new anticancer drugs (Ravinaik, Rao, P. P. Rao, Ramachandran, & Reddy, 2021).
Antioxidant Activity : Cabrera-Pérez et al. (2016) explored benzothiazole derivatives for their antioxidant activity, specifically in the context of acetaminophen toxicity. The study underscores the potential of benzothiazole-related compounds in mitigating oxidative stress-induced damage, which is relevant for therapeutic interventions against drug-induced hepatotoxicity (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016).
Synthesis and Biological Activity Exploration : Studies like those conducted by Narayana et al. (2004) on the synthesis of novel 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides highlight the importance of thiazole and benzamide derivatives in developing potential antifungal agents. This work contributes to the understanding of the structural requirements for antifungal activity, emphasizing the role of chemical synthesis in discovering new therapeutic agents (Narayana, K. K. V. Raj, B. V. Ashalatha, Kumari, & Sarojini, 2004).
Future Directions
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-21-14-4-2-3-5-15(14)26-19(21)20-18(25)12-6-8-13(9-7-12)22-16(23)10-11-17(22)24/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRBVRURKUQWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)



![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)

![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2828834.png)
![Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate](/img/structure/B2828835.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828842.png)
